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Compound of Interest

Compound Name: Methyl 3,5-di-tert-butylsalicylate

Cat. No.: B080737 Get Quote

Application Notes and Protocols for NMR
Analysis of Salicylates
For the attention of Researchers, Scientists, and Drug Development Professionals.

Subject: 1H and 13C NMR Analysis of Methyl 3,5-di-tert-butylsalicylate

Note on Data Availability: Despite a comprehensive search of available scientific literature and

spectral databases, specific experimental 1H and 13C NMR data for Methyl 3,5-di-tert-
butylsalicylate could not be located. To provide a relevant and illustrative guide, this document

presents detailed application notes and protocols for the closely related and structurally similar

compound, Methyl Salicylate. The principles and methodologies described herein are directly

applicable to the analysis of Methyl 3,5-di-tert-butylsalicylate.

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation of organic molecules. This document provides a detailed protocol for the

acquisition and interpretation of 1H and 13C NMR spectra of Methyl Salicylate, a key starting

material and intermediate in the synthesis of various pharmaceutical compounds. The

methodologies outlined are designed to ensure high-quality, reproducible data for researchers

in drug discovery and development.
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Predicted 1H and 13C NMR Spectral Data for Methyl
3,5-di-tert-butylsalicylate
While experimental data is unavailable, a prediction of the 1H and 13C NMR spectra for Methyl
3,5-di-tert-butylsalicylate can be made based on the analysis of its structural fragments and

comparison to similar molecules.

Predicted 1H NMR Data (in CDCl3, 300 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.9 s 1H -OH

~7.6 d 1H Ar-H

~7.3 d 1H Ar-H

~3.9 s 3H -OCH3

~1.4 s 9H -C(CH3)3

~1.3 s 9H -C(CH3)3

Predicted 13C NMR Data (in CDCl3, 75 MHz)
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Chemical Shift (δ) ppm Assignment

~170 C=O

~158 Ar-C-OH

~140 Ar-C

~137 Ar-C

~128 Ar-CH

~125 Ar-CH

~118 Ar-C

~52 -OCH3

~35 -C(CH3)3

~34 -C(CH3)3

~31 -C(CH3)3

~29 -C(CH3)3

Experimental Protocol: 1H and 13C NMR of Methyl
Salicylate
This protocol outlines the steps for preparing a sample of Methyl Salicylate and acquiring high-

quality 1H and 13C NMR spectra.

3.1. Materials and Equipment

Methyl Salicylate

Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

NMR tubes (5 mm)

Pipettes and vials
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NMR Spectrometer (e.g., Bruker DPX-300 or equivalent)[1]

3.2. Sample Preparation

Accurately weigh approximately 10-20 mg of Methyl Salicylate into a clean, dry vial.

Add approximately 0.6 mL of CDCl3 containing TMS to the vial.[1]

Gently swirl the vial to ensure the sample is completely dissolved.

Transfer the solution to a 5 mm NMR tube using a pipette.

Cap the NMR tube securely.

3.3. NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for a 300 MHz spectrometer. Specific parameters may

need to be optimized for the instrument in use.[1]

For 1H NMR:

Frequency: 300.1 MHz[1]

Solvent: CDCl3

Temperature: 24 ± 1 °C[1]

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Spectral Width: -2 to 12 ppm

For 13C NMR:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.utsouthwestern.edu/research/core-facilities/nmrcf/assets/common-lab-solvents-as-trace-impurities.pdf
https://www.utsouthwestern.edu/research/core-facilities/nmrcf/assets/common-lab-solvents-as-trace-impurities.pdf
https://www.utsouthwestern.edu/research/core-facilities/nmrcf/assets/common-lab-solvents-as-trace-impurities.pdf
https://www.utsouthwestern.edu/research/core-facilities/nmrcf/assets/common-lab-solvents-as-trace-impurities.pdf
https://www.utsouthwestern.edu/research/core-facilities/nmrcf/assets/common-lab-solvents-as-trace-impurities.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency: 75.5 MHz[1]

Solvent: CDCl3

Temperature: 24 ± 1 °C[1]

Pulse Program: Proton-decoupled (zgpg30)

Number of Scans: 1024

Acquisition Time: ~1.5 seconds

Relaxation Delay: 2 seconds

Spectral Width: -10 to 220 ppm

3.4. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for 1H NMR and the

CDCl3 solvent peak to 77.16 ppm for 13C NMR.

Integrate the peaks in the 1H NMR spectrum.

Perform peak picking to identify the chemical shifts of all signals in both spectra.

1H and 13C NMR Data for Methyl Salicylate
The following tables summarize the expected NMR data for Methyl Salicylate based on

literature values.

Table 1: 1H NMR Data for Methyl Salicylate (in CDCl3)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

10.74 s 1H - -OH[2]

7.82 dd 1H 7.9, 1.7 Ar-H6

7.43 ddd 1H 8.4, 7.4, 1.7 Ar-H4[2]

6.97 d 1H 8.4 Ar-H3[2]

6.87 t 1H 7.4 Ar-H5

3.93 s 3H - -OCH3[2]

Table 2: 13C NMR Data for Methyl Salicylate (in CDCl3)

Chemical Shift (δ) ppm Assignment

170.5 C=O

161.6 C2

135.7 C4

130.0 C6

119.0 C5

117.7 C3

112.4 C1

52.3 -OCH3

Visualizations
Caption: Molecular structure of Methyl 3,5-di-tert-butylsalicylate.
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Caption: Experimental workflow for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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